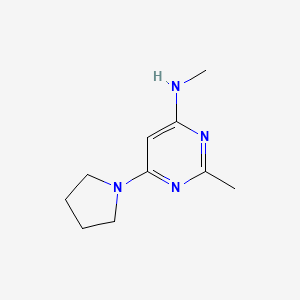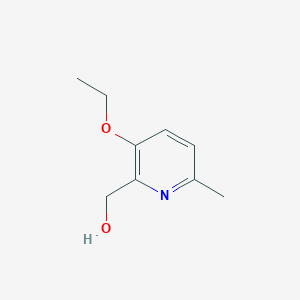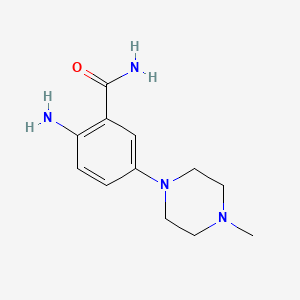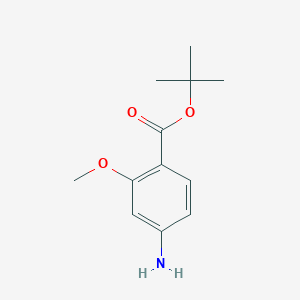amine CAS No. 1342243-86-0](/img/structure/B1467974.png)
[3-(1-butyl-1H-pyrazol-4-yl)propyl](methyl)amine
Overview
Description
3-(1-butyl-1H-pyrazol-4-yl)propyl](methyl)amine, also known as BPPMA, is an organic compound that can be used in a variety of scientific research applications. It is a member of the pyrazole family and is used as a ligand in coordination chemistry. BPPMA is a versatile compound that has been used in a variety of research applications due to its unique chemical structure and properties.
Scientific Research Applications
Anti-Inflammatory Applications
Pyrazole derivatives have been studied for their potential anti-inflammatory effects. Compounds similar to 3-(1-butylpyrazol-4-yl)-N-methylpropan-1-amine have shown inhibitory effects on nitric oxide (NO) production, which is a significant mediator in inflammatory responses. These compounds can potentially inhibit cytokines like TNF-α, IL-6, and IL-1β, which play a pivotal role in inflammation .
Anticancer Research
The pyrazole core is a common feature in many anticancer agents. Research has indicated that pyrazole derivatives can be designed to target specific cancer cell lines, offering a pathway to develop new anticancer drugs. The ability to dock at specific enzyme sites allows these compounds to interfere with cancer cell metabolism .
Antibacterial and Antifungal Properties
Pyrazole compounds have been evaluated for their antibacterial and antifungal activities. The structural flexibility of pyrazole allows for the synthesis of derivatives that can act against a broad spectrum of bacterial and fungal strains, which is crucial in the development of new antimicrobial agents .
Analgesic Effects
The analgesic properties of pyrazole derivatives are another area of interest. By modulating the body’s pain pathways, these compounds can serve as the basis for developing new pain management medications, especially for chronic pain conditions .
Agrochemical Applications
In the agrochemical industry, pyrazole derivatives are explored for their herbicidal and insecticidal properties. They can be synthesized to affect specific pests or weeds, providing a targeted approach to crop protection without harming the environment or non-target species .
Neuroprotective Effects
Research into neurodegenerative diseases has led to the discovery of pyrazole derivatives that exhibit neuroprotective effects. These compounds can potentially be used in treating conditions like Alzheimer’s and Parkinson’s disease by protecting neuronal cells from damage .
Enzyme Inhibition
Pyrazole derivatives are potent enzyme inhibitors. They can be tailored to selectively inhibit enzymes involved in disease processes, offering a method to control or halt the progression of certain diseases .
Material Science
The unique chemical structure of pyrazole derivatives makes them suitable for various applications in material science, such as the development of organic semiconductors, dyes, and pigments. Their ability to form stable complexes with metals can be utilized in creating new materials with desired electronic properties .
properties
IUPAC Name |
3-(1-butylpyrazol-4-yl)-N-methylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3/c1-3-4-8-14-10-11(9-13-14)6-5-7-12-2/h9-10,12H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDFTWKYSTZPIMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C=N1)CCCNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[4-(Hydroxymethyl)piperidin-1-yl]benzoic acid](/img/structure/B1467893.png)
![[2-(3-Chlorophenoxy)thiazol-5-yl]methanol](/img/structure/B1467896.png)
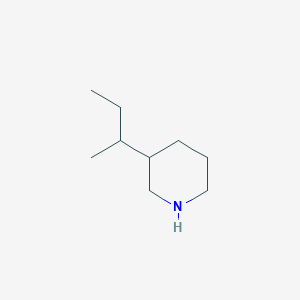

![1-{[(Propan-2-yl)amino]methyl}cyclopentan-1-amine](/img/structure/B1467902.png)
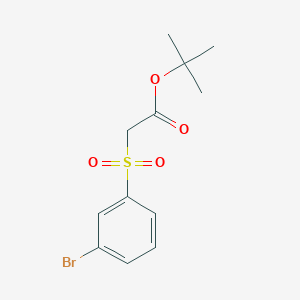


![1-[4-(Morpholine-4-sulfonyl)-3-trifluoromethyl-phenyl]-ethanone](/img/structure/B1467906.png)
